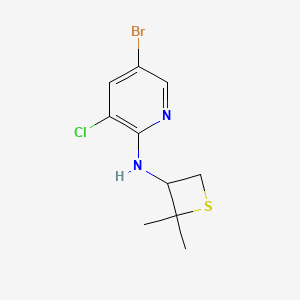
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and an amine group attached to a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 5-bromo-2-chloro-3-nitropyridine can be synthesized by treating 5-bromo-2-pyridone with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a more reactive amine derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: A precursor in the synthesis of the target compound.
2-Amino-5-bromo-3-methylpyridine: Another pyridine derivative with similar halogenation patterns.
5-Bromo-2-chloro-3-nitropyridine: Used in similar synthetic applications and has comparable reactivity.
Uniqueness
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of the thietane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific spatial configurations and electronic characteristics.
Propiedades
Fórmula molecular |
C10H12BrClN2S |
|---|---|
Peso molecular |
307.64 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12BrClN2S/c1-10(2)8(5-15-10)14-9-7(12)3-6(11)4-13-9/h3-4,8H,5H2,1-2H3,(H,13,14) |
Clave InChI |
XYKGXYGKZTYKCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC2=C(C=C(C=N2)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















